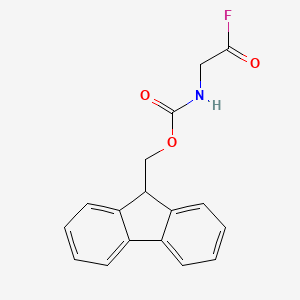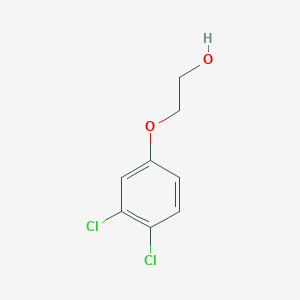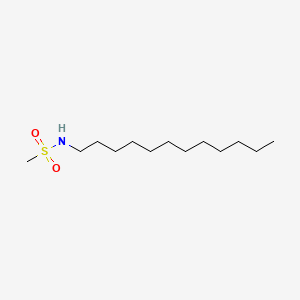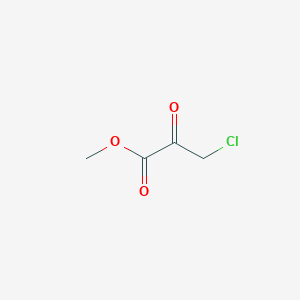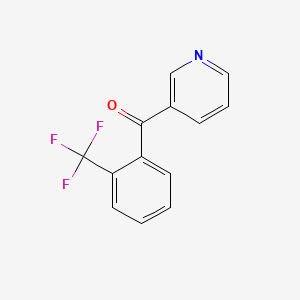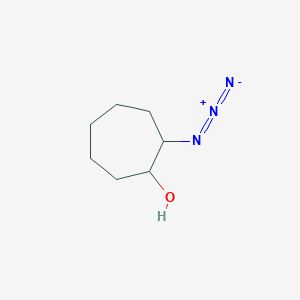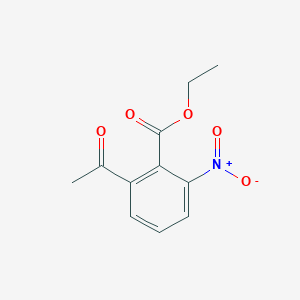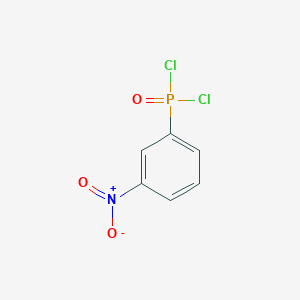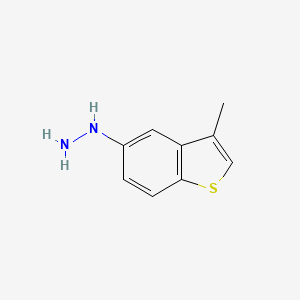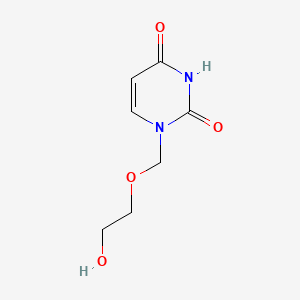![molecular formula C18H30O2Si B8764041 Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B8764041.png)
Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- is an organic compound with the molecular formula C18H30O2Si. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a triisopropylsiloxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- typically involves the protection of the hydroxyl group of 2,6-dimethylphenol with triisopropylsilyl chloride, followed by formylation to introduce the aldehyde group. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the silylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triisopropylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the triisopropylsiloxy group.
Major Products Formed
Oxidation: 2,6-Dimethyl-4-(triisopropylsiloxy)benzoic acid.
Reduction: 2,6-Dimethyl-4-(triisopropylsiloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The triisopropylsiloxy group serves as a protecting group, preventing unwanted reactions at the hydroxyl position .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzaldehyde: Lacks the triisopropylsiloxy group, making it less sterically hindered.
4-(Triisopropylsiloxy)benzaldehyde: Lacks the methyl groups at positions 2 and 6, affecting its reactivity and steric properties.
Uniqueness
Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]- is unique due to the presence of both the triisopropylsiloxy group and the methyl groups, which influence its reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
Molecular Formula |
C18H30O2Si |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2,6-dimethyl-4-tri(propan-2-yl)silyloxybenzaldehyde |
InChI |
InChI=1S/C18H30O2Si/c1-12(2)21(13(3)4,14(5)6)20-17-9-15(7)18(11-19)16(8)10-17/h9-14H,1-8H3 |
InChI Key |
DSOIKPFVXHJRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide](/img/structure/B8763966.png)
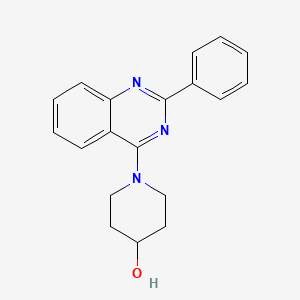
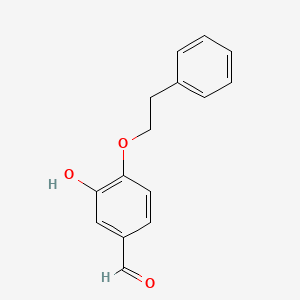
![Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide](/img/structure/B8763985.png)
